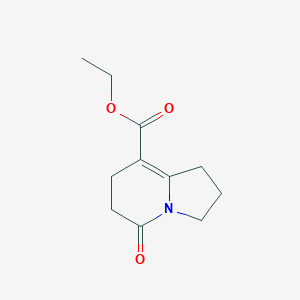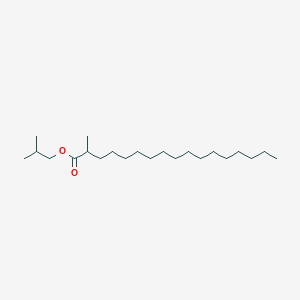stannane CAS No. 66149-35-7](/img/structure/B14472292.png)
[(2,2-Diethylbutanoyl)oxy](triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Diethylbutanoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 2,2-diethylbutanoyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
Méthodes De Préparation
The synthesis of (2,2-Diethylbutanoyl)oxystannane typically involves the reaction of triphenylstannane with 2,2-diethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
(2,2-Diethylbutanoyl)oxystannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can participate in reduction reactions, often using reagents like tributyltin hydride.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tributyltin hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2,2-Diethylbutanoyl)oxystannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: The compound’s organotin structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Diethylbutanoyl)oxystannane involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its stannane and triphenyl groups.
Comparaison Avec Des Composés Similaires
(2,2-Diethylbutanoyl)oxystannane can be compared with other organotin compounds such as tributyltin hydride and triphenylstannane. While tributyltin hydride is known for its high toxicity and lipophilicity, (2,2-Diethylbutanoyl)oxystannane offers a different reactivity profile due to the presence of the 2,2-diethylbutanoyl group. This makes it unique in its applications and reactivity.
Similar compounds include:
- Tributyltin hydride
- Triphenylstannane
- Triphenylmethanol
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Propriétés
Numéro CAS |
66149-35-7 |
|---|---|
Formule moléculaire |
C26H30O2Sn |
Poids moléculaire |
493.2 g/mol |
Nom IUPAC |
triphenylstannyl 2,2-diethylbutanoate |
InChI |
InChI=1S/C8H16O2.3C6H5.Sn/c1-4-8(5-2,6-3)7(9)10;3*1-2-4-6-5-3-1;/h4-6H2,1-3H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
RXKGZRSRGLSKLQ-UHFFFAOYSA-M |
SMILES canonique |
CCC(CC)(CC)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


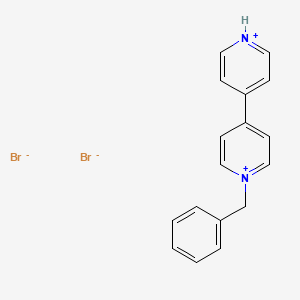

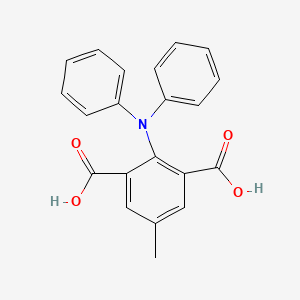





![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
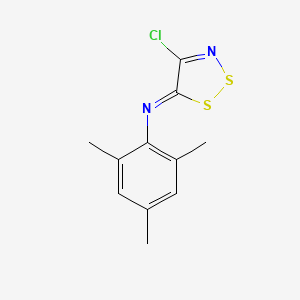
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)
